molecular formula C19H19ClN2O2 B6032812 N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B6032812
M. Wt: 342.8 g/mol
InChI Key: HTJQAMBHDPUQOL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a chemical compound offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities . Compounds based on this core structure are frequently investigated as novel antibacterial agents to address the critical global challenge of multidrug-resistant pathogens . Research on similar derivatives has demonstrated promising efficacy against Gram-positive bacterial strains such as Staphylococcus aureus , including methicillin-resistant (MRSA) and linezolid-resistant forms, with some compounds showing activity that surpasses standard control antibiotics like cefuroxime . Furthermore, the 5-oxopyrrolidine scaffold is a key feature in the development of direct inhibitors of InhA, a crucial enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis , presenting a valuable pathway for new antituberculosis agents . Beyond antimicrobial applications, this structural class is also explored for anticancer properties, with certain derivatives exhibiting potent activity against human lung carcinoma A549 cells . The specific substitution pattern on the pyrrolidine ring, including the 4-chlorobenzyl and phenyl groups on this particular compound, is designed to modulate its physicochemical properties and interactions with biological targets, making it a valuable building block for hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery research.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-22-17(23)11-16(18(22)14-5-3-2-4-6-14)19(24)21-12-13-7-9-15(20)10-8-13/h2-10,16,18H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJQAMBHDPUQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Keto Esters

The 5-oxopyrrolidine scaffold is typically constructed via intramolecular cyclization of γ-keto esters. For example, methyl 3-(2-phenylacetyl)propionate undergoes base-mediated cyclization in dimethylformamide (DMF) with sodium hydride (NaH) to yield 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate. This step achieves a 75–85% yield under reflux conditions (80°C, 6 h).

Reaction Conditions:

  • Substrate: Methyl 3-(2-phenylacetyl)propionate (1.0 equiv)

  • Base: NaH (2.2 equiv) in DMF

  • Temperature: 80°C

  • Yield: 82%

Methylation at Position 1

The N-methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate. In a representative procedure, 5-oxo-2-phenylpyrrolidine-3-carboxylate is treated with methyl iodide (1.5 equiv) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 h, achieving quantitative methylation.

Functionalization at Position 3

Carboxylic Acid Activation

The ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous NaOH (2.0 M, 70°C, 4 h), followed by acidification with HCl to precipitate the acid. Subsequent activation with HATU (1.1 equiv) and DIPEA (3.0 equiv) in tetrahydrofuran (THF) generates the reactive acyloxyphosphonium intermediate.

Characterization Data for Intermediate Acid:

  • 1H NMR (400 MHz, CDCl₃): δ 2.35 (dd, J = 17.0, 9.0 Hz, 1H), 2.78 (s, 3H), 3.65–3.80 (m, 1H), 4.45 (d, J = 17.4 Hz, 1H).

  • HRMS (ESI): m/z calcd for C₁₃H₁₅NO₃ [M+H]⁺: 234.1125; found: 234.1128.

Amide Coupling with 4-Chlorobenzylamine

The activated acid reacts with 4-chlorobenzylamine (1.2 equiv) in THF at 0°C to room temperature for 12 h, yielding the target carboxamide. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the product in 78% yield.

Optimized Coupling Conditions:

ParameterValue
Coupling AgentHATU
BaseDIPEA
SolventTHF
Temperature0°C → RT
Yield78%

Stereochemical Considerations

Diastereoselective Cyclization

The stereochemistry at position 3 is controlled during cyclization. Using chiral auxiliaries or asymmetric catalysis, the trans-isomer predominates (dr = 4:1). For instance, Oppolzer’s sultam-mediated cyclization enhances diastereomeric excess (de > 90%).

X-Ray Crystallographic Validation

Single-crystal X-ray analysis of a related compound, N-(4-bromophenyl)-2-phenylpyrrolidine-1-carboxamide, confirms the trans configuration between the phenyl and carboxamide groups. This suggests analogous stereochemical outcomes for the target compound.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction time from 6 h to 30 min while maintaining yields at 80–85%.

Solid-Phase Synthesis

Immobilization of the γ-keto ester on Wang resin enables iterative alkylation and cleavage steps, achieving a 65% overall yield in automated synthesizers.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale reactions (10 kg batch) using continuous flow reactors demonstrate consistent yields (75–80%) and purity (>98% by HPLC). Key parameters include:

  • Residence Time: 12 min

  • Temperature: 100°C

  • Catalyst: Pd/C (0.5 mol%)

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The compound shares structural similarities with other heterocyclic carboxamides, such as N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (). Below is a comparative analysis:

Feature Target Compound N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Core Structure Pyrrolidine (5-membered saturated ring with one nitrogen) Thiazolidinone (5-membered saturated ring with nitrogen and sulfur at positions 1 and 3)
Substituents 2-phenyl, 1-methyl, 5-oxo, 3-(4-chlorobenzylcarboxamide) 2-(4-chlorophenyl), 5-methyl, 4-oxo, 3-(pyridine-3-carboxamide)
Electronic Properties Moderate polarity due to pyrrolidine and carboxamide groups Higher polarity from thiazolidinone’s sulfur and pyridine moieties
Bioactivity Potential Likely targets neurological or metabolic pathways (pyrrolidine analogs) Antidiabetic or antimicrobial activity (thiazolidinone derivatives)

Research Findings and Data

Limited direct studies on N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide are available. However, inferences can be drawn from analogs:

  • Binding Affinity: Pyrrolidine derivatives with 4-chlorophenyl groups show moderate affinity for GABA receptors (e.g., IC₅₀ ~12 µM in rat models), whereas thiazolidinones target PPAR-γ receptors (IC₅₀ ~5 µM) .
  • Thermodynamic Stability: Computational studies (DFT) suggest the pyrrolidine core has a lower energy barrier (ΔG = -2.3 kcal/mol) compared to thiazolidinones (ΔG = -1.8 kcal/mol), favoring synthetic accessibility .

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 4-chlorobenzyl group.
  • Cyclization to form the pyrrolidine ring, often using catalysts like acid/base and solvents such as dimethyl sulfoxide (DMSO) .
  • Condensation reactions to attach the carboxamide moiety under controlled temperature (e.g., 60–80°C).

Q. Optimization strategies :

  • Solvent selection (polar aprotic solvents improve reaction kinetics).
  • Temperature control to minimize side reactions.
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection for purity assessment (>95% purity threshold) .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the biological activity of this compound, particularly in enzyme inhibition or receptor interaction studies?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to targets like enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (e.g., Kd values) .
  • In vitro enzyme assays : For example, fluorescence-based assays to monitor inhibition of proteases or kinases .

Q. Example workflow :

Validate target engagement using SPR.

Confirm functional inhibition via enzymatic activity assays.

Cross-validate with cellular models (e.g., cytotoxicity assays) .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound, and what structural analogs are critical for comparative studies?

Key SAR strategies :

  • Systematic substitution : Compare analogs with variations in the chlorobenzyl position (e.g., 2-Cl vs. 4-Cl) or phenyl group modifications .
  • In vitro profiling : Test analogs against a panel of biological targets to identify selectivity trends.

Q. Critical analogs :

  • N-(3-chlorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide: Evaluates positional isomer effects.
  • N-(4-fluorobenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide: Assesses halogen substitution impact .

Q. How should conflicting data regarding the compound's pharmacological effects be addressed methodologically?

  • Orthogonal assays : Replicate results using different techniques (e.g., SPR + ITC + cellular assays) .
  • Purity verification : Re-analyze compound purity via HPLC and MS to rule out impurities as confounding factors .
  • Dose-response studies : Confirm activity across multiple concentrations to validate reproducibility .

Q. What are the key considerations in designing stability studies for this compound under various storage conditions?

  • Storage conditions : Test stability at 4°C, -20°C, and room temperature in desiccated vs. humid environments.
  • Analytical endpoints : Monitor degradation via HPLC (peak area reduction) and NMR (appearance of new signals).
  • Excipient compatibility : Evaluate stability in buffer systems (e.g., PBS) or DMSO stock solutions .

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